molecular formula C17H23N3O4S B2869044 5-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 2192746-16-8

5-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B2869044
CAS No.: 2192746-16-8
M. Wt: 365.45
InChI Key: CPZVSXBVAGVTEF-UHFFFAOYSA-N
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Description

5-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a benzoxazolone derivative featuring a sulfonyl-linked 1,4-diazepane moiety substituted with a cyclobutyl group. Benzoxazolones are heterocyclic compounds known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects .

Properties

IUPAC Name

5-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-18-15-12-14(6-7-16(15)24-17(18)21)25(22,23)20-9-3-8-19(10-11-20)13-4-2-5-13/h6-7,12-13H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZVSXBVAGVTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCCN(CC3)C4CCC4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one typically involves multiple steps, starting with the construction of the benzo[d]oxazol-2(3H)-one core. This can be achieved through cyclodehydration of appropriate amino acids or their derivatives

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding, contributing to the understanding of biological processes.

Medicine: The compound has potential therapeutic applications, including the treatment of neurological disorders and inflammatory diseases.

Industry: It is utilized in the manufacturing of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 5-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The sulfonyl group and the cyclobutyl-1,4-diazepan moiety play crucial roles in interacting with these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoxazolone Derivatives

Compound Name Substituents at Position 5/6 Additional Features Molecular Weight (g/mol) Yield (%)
5-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one Sulfonyl-1,4-diazepane (cyclobutyl-substituted) 3-methyl group Not reported Not reported
5-(Bromomethyl)-3-methyl-6-nitrobenzo[d]oxazol-2(3H)-one (Compound 2, ) Bromomethyl (C5), nitro (C6) 3-methyl group 327.10 Not reported
6-((4-Chlorophenyl)(phenyl)methyl)-3-methylbenzo[d]oxazol-2(3H)-one (3ab, ) Chlorophenyl-phenylmethyl (C6) 3-methyl group 327.79 98
3,6-Dibenzhydryl-5-chlorobenzo[d]oxazol-2(3H)-one (4b, ) Benzhydryl (C3, C6), chloro (C5) No methyl substituent 483.40 72

Key Observations :

  • Substituent Diversity : The target compound’s sulfonyl-diazepane group distinguishes it from halogenated (e.g., bromomethyl, chloro) or aromatic (e.g., benzhydryl) substituents in analogs. This may enhance solubility or receptor specificity compared to lipophilic groups like benzhydryl .
  • Synthetic Accessibility : High-yield derivatives (e.g., 3ab at 98% ) suggest efficient synthetic routes for benzhydryl or halogenated analogs, whereas the diazepane-sulfonyl group in the target compound may require more complex multi-step synthesis.

Pharmacological and Mechanistic Insights

Key Observations :

  • Mechanistic Divergence : Sigma-2 agonists like CB-64D and CB-184 induce apoptosis via caspase-independent pathways, unlike traditional chemotherapeutics (e.g., doxorubicin) . The target compound’s diazepane-sulfonyl group may similarly engage sigma-2 receptors, though experimental validation is needed.
  • Synergistic Potential: CB-184 enhances doxorubicin efficacy in both drug-sensitive and resistant cell lines . If the target compound shares this mechanism, it could address drug resistance in oncology.

Physicochemical and Pharmacokinetic Properties

  • Steric Effects : The cyclobutyl group on the diazepane ring may reduce conformational flexibility compared to unsubstituted diazepanes (e.g., 815650-98-7 in ), possibly enhancing receptor selectivity.
  • Metabolic Stability : Benzoxazolones with bulky substituents (e.g., benzhydryl in 4b ) may exhibit longer half-lives due to reduced metabolic clearance, whereas the target compound’s sulfonyl group could favor renal excretion.

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